molecular formula C11H14N2O3S B3130340 N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine CAS No. 34259-87-5

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

Cat. No.: B3130340
CAS No.: 34259-87-5
M. Wt: 254.31 g/mol
InChI Key: SPLYXGQEEGYFRY-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (CAS 34259-87-5) is a valuable synthetic intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol, features a hydroxylamine group tethered to a piperidine scaffold that is protected at nitrogen by a benzenesulfonyl group. Its structure makes it a versatile building block for the synthesis of more complex molecules. Researchers can leverage this compound in O-alkylation and O-arylation reactions to construct a variety of oxime ethers and O-arylhydroxylamines, which are key precursors in the development of heterocyclic compounds like benzofurans . The benzenesulfonyl (osyl) group on the piperidine nitrogen enhances the reactivity of adjacent centers and can be strategically removed under reducing conditions, allowing for further functionalization of the piperidine ring. This makes it a useful intermediate in solid-phase peptide synthesis (SPPS) for incorporating modified residues or as a component in chemoselective ligation strategies . Its primary value lies in its application across various research areas, including method development, pharmaceutical discovery, and the synthesis of novel chemical entities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-12-10-6-8-13(9-7-10)17(15,16)11-4-2-1-3-5-11/h1-5,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLYXGQEEGYFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280105
Record name 1-(Phenylsulfonyl)-4-piperidinone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34259-87-5
Record name 1-(Phenylsulfonyl)-4-piperidinone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34259-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)-4-piperidinone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 1-(phenylsulfonyl)-4-piperidinone with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification methods to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound’s oxime group can form hydrogen bonds with various biomolecules, potentially affecting their function. Additionally, the benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Nitrogen

The piperidin-4-ylidene hydroxylamine scaffold is versatile, with substituent modifications significantly altering physicochemical and biological properties. Key analogs include:

N-[1-(Propan-2-yl)piperidin-4-ylidene]hydroxylamine
  • Molecular Formula : C₈H₁₅N₂O
  • Molecular Weight : 156.23 g/mol
  • Key Differences : The propan-2-yl group is electron-donating, increasing the nitrogen’s nucleophilicity. This compound has lower molecular weight and reduced steric hindrance compared to the benzenesulfonyl analog.
  • Applications : Used as a research chemical, though its biological activity remains underexplored.
N-[1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.30 g/mol
Quinoline-Based Piperidin-4-ylidene Acetamide Derivatives
  • Examples: N-(4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (MW: 522 g/mol) N-(4-(1-(3-Methoxybenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (MW: 624–689 g/mol)
  • Key Differences: These derivatives incorporate quinoline and indole moieties, drastically increasing molecular weight and complexity. They are designed for pharmaceutical applications, likely as kinase inhibitors .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on N Purity Potential Application
N-[1-(Benzenesulfonyl)piperidin-4-ylidene]hydroxylamine C₁₁H₁₄N₂O₃S 254.07 (calculated) Benzenesulfonyl N/A Pharmaceutical intermediate, ligand
N-[1-(Propan-2-yl)piperidin-4-ylidene]hydroxylamine C₈H₁₅N₂O 156.23 Propan-2-yl 95% Research chemical
Quinoline-based acetamide derivative (Example 42) C₂₆H₂₃ClFN₅O₄ 522 Piperidin-4-ylidene N/A Kinase inhibitor candidate
Key Observations :

Solubility : Sulfonyl groups typically decrease solubility in polar solvents, whereas propan-2-yl or benzofuran derivatives may exhibit better lipid solubility .

Biological Activity: Quinoline-based analogs demonstrate higher molecular weights and specificity for biological targets (e.g., kinases), while the hydroxylamine group in the target compound may confer chelating or radical-scavenging properties .

Biological Activity

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, with CAS number 34259-87-5, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzenesulfonyl group and a hydroxylamine moiety. The structure can be represented as follows:

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This compound is categorized as a Schiff base, which often exhibits significant biological activity due to its ability to form stable complexes with metal ions and interact with various biological macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that related piperidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 15.625 to 125 μM for various bacterial strains, indicating their potential as antimicrobial agents .

Enzyme Inhibition

Enzyme inhibition studies have revealed that derivatives of this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's, while urease inhibitors have applications in treating urinary tract infections .

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes:

  • Protein Interaction : The phenolic structure allows for hydrogen bonding and hydrophobic interactions with target proteins, potentially altering their conformation and function .
  • Antioxidant Activity : Hydroxylamine derivatives are known to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .
  • Cell Signaling Modulation : Compounds in this class may influence cell signaling pathways, impacting processes such as apoptosis and cell proliferation .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound analogs. Here are some key findings:

  • Anticancer Potential : Some derivatives show promising anticancer activity with IC50 values comparable to standard chemotherapeutics like doxorubicin. For example, certain analogs demonstrated significant growth inhibition in cancer cell lines such as MCF-7 and A549 .
CompoundCell LineIC50 (µM)
Analog 1MCF-75.85
Analog 2A5494.53
  • Biofilm Inhibition : Studies on biofilm formation indicate that certain derivatives effectively inhibit biofilm development in pathogenic bacteria like Staphylococcus aureus, suggesting their utility in treating chronic infections .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against MRSA strains, reporting an MIC value of 62.5 μM. This suggests that the compound could be a candidate for further development as an antibacterial agent.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal cell death through modulation of oxidative stress pathways.

Q & A

Basic: What are the recommended synthetic routes for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, and how can reaction conditions be optimized?

Answer:
The synthesis of piperidinylidene derivatives typically involves condensation reactions between sulfonylated piperidines and hydroxylamine derivatives. For example, benzenesulfonyl chloride can react with 4-piperidone to form a sulfonylated intermediate, followed by hydroxylamine addition under controlled pH (e.g., using sodium acetate buffer at pH 4.6 to stabilize intermediates) . Optimization includes:

  • Temperature control : Refluxing in anhydrous solvents like dichloromethane or propionic anhydride to minimize side reactions .
  • Catalyst use : Lewis acids (e.g., MgSO₄) to enhance imine formation efficiency .
  • Purification : Column chromatography or recrystallization from 2-propanol for high-purity yields .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the piperidinylidene backbone and sulfonyl group integration (e.g., aromatic protons at δ 7.24–7.40 ppm, piperidine methylene signals at δ 2.29–2.78 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅N₂O₃S) and fragmentation patterns .
  • X-ray crystallography : For resolving stereochemical ambiguities in the piperidinylidene moiety .

Basic: How does the compound’s stability vary under different storage and experimental conditions?

Answer:
Stability is influenced by:

  • pH : Degradation occurs in strongly acidic/basic conditions due to hydrolysis of the sulfonyl group. Neutral buffers (pH 4.6–7.4) are optimal .
  • Temperature : Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent oxidation .
  • Light sensitivity : Amber glassware or opaque containers mitigate photodegradation of the hydroxylamine moiety .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar piperidinylidene derivatives?

Answer:
Yield discrepancies often arise from:

  • Anion stability : Methoxycarbonyl anion equivalents may fail to react with imine intermediates, requiring alternative nucleophiles (e.g., Grignard reagents) .
  • Byproduct formation : Side reactions (e.g., over-sulfonylation) can be minimized via stoichiometric control (1:1 molar ratio of sulfonyl chloride to piperidone) .
  • Workup protocols : Optimized extraction (e.g., CHCl₃ for polar byproducts) and drying agents (MgSO₄ vs. Na₂SO₄) improve recovery .

Advanced: What advanced analytical strategies are recommended for metabolite profiling of this compound in biological systems?

Answer:

  • High-resolution mass spectrometry (HRMS) : Coupled with liquid chromatography (LC) to detect metabolites like hydroxylated or sulfone-oxidized derivatives .
  • Radiolabeling : Use ¹⁴C-labeled analogs to track metabolic pathways in vitro/in vivo .
  • Fragmentation libraries : Match MS/MS spectra with synthetic standards (e.g., N-(2-hydroxyethyl)-N-methyl derivatives) for structural elucidation .

Advanced: How can researchers identify and validate biological targets for this compound?

Answer:

  • Receptor binding assays : Screen against GPCR or kinase panels (e.g., thyroid hormone receptor antagonism observed in structurally similar piperidinylidene compounds) .
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict interactions with sulfonyl-binding pockets in enzymes .
  • CRISPR/Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. receptor-deficient cell lines .

Advanced: How should conflicting data on biological activity (e.g., agonist vs. antagonist effects) be addressed?

Answer:

  • Dose-response curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
  • Assay conditions : Control for redox state (hydroxylamine’s susceptibility to oxidation) using antioxidants like ascorbic acid .
  • Orthogonal assays : Confirm results using both biochemical (e.g., ELISA) and phenotypic (e.g., cell migration) readouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
Reactant of Route 2
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N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

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